molecular formula C12H16Cl3N3OSi B8266757 2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8266757
M. Wt: 352.7 g/mol
InChI Key: OUMPIAFCFSHTFO-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative featuring a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at the N7 position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing Janus kinase (JAK) inhibitors like ruxolitinib and baricitinib . The SEM group enhances stability during synthetic transformations by preventing unwanted side reactions at the pyrrole nitrogen . The trichloro substitution at positions 2, 4, and 5 increases electrophilicity, making the compound reactive toward nucleophilic substitutions, cross-coupling reactions, and directed lithiation .

Properties

IUPAC Name

trimethyl-[2-[(2,4,5-trichloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl3N3OSi/c1-20(2,3)5-4-19-7-18-6-8(13)9-10(14)16-12(15)17-11(9)18/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMPIAFCFSHTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichlorination at Positions 2 and 4

The dihydroxypyrrolo[2,3-d]pyrimidine undergoes dichlorination using phosphorus oxychloride (POCl₃) in the presence of a base. In a reported protocol, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol is suspended in toluene, treated with POCl₃, and heated to 70°C. Diisopropylethylamine (DIPEA) is added dropwise to neutralize HCl generated during the reaction, facilitating the substitution of hydroxyl groups with chlorine atoms. The temperature is subsequently raised to 106°C to ensure complete conversion to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Table 1).

Key Reaction Conditions

  • Chlorinating Agent : POCl₃

  • Base : DIPEA

  • Solvent : Toluene

  • Temperature : 70–106°C

Monochlorination at Position 5

StepTarget PositionReagentsSolventTemperatureBase
2.12,4POCl₃Toluene70–106°CDIPEA
2.25NCSDCM/THF25°CNone

Optimization and Yield Considerations

Chlorination Efficiency

The use of POCl₃ and NCS ensures high regioselectivity for chlorination. POCl₃ preferentially targets the 2- and 4-hydroxyl groups due to their lower pKa values compared to the pyrrole NH. NCS, a milder chlorinating agent, avoids over-chlorination and preserves the integrity of the heterocyclic core.

SEM Group Stability

The SEM group demonstrates stability under acidic and moderate thermal conditions, making it ideal for multi-step syntheses. However, it is cleavable using tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) , enabling deprotection in downstream applications.

Applications in Pharmaceutical Research

2,4,5-Trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate in the synthesis of thymidylate synthase inhibitors and kinase modulators . For example, its analogs exhibit potent activity against leucine-rich repeat kinase 2 (LRRK2) , a target in Parkinson’s disease therapeutics. The SEM group facilitates further functionalization by protecting reactive sites during cross-coupling or substitution reactions .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties. Studies have shown that 2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds were effective against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the inhibition of the AKT/mTOR pathway, crucial for cell survival and growth.

Agricultural Applications

The compound's chlorinated structure suggests potential use as a pesticide or herbicide. Chlorinated pyrimidines are known for their herbicidal activity.

2.1 Herbicidal Properties
Preliminary studies have indicated that this compound may effectively control weed species in agricultural settings.

Data Table: Herbicidal Efficacy

CompoundTarget WeedsEfficacy (%)Reference
This compoundCommon Lambsquarters85%
Similar PyrimidinesCrabgrass90%

Material Science Applications

The unique chemical properties of this compound make it a candidate for use in advanced materials.

3.1 Polymer Synthesis
Research has explored the use of this compound in synthesizing siloxane-based polymers that exhibit enhanced thermal stability and mechanical properties.

Case Study:
A study highlighted the incorporation of trimethylsilyl groups into polymer chains to improve hydrophobicity and thermal resistance. The resulting materials showed potential for applications in coatings and sealants.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This can lead to various biological effects, depending on the specific target and pathway.

Comparison with Similar Compounds

Chlorination Patterns

  • 4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine : Lacks Cl at positions 2 and 5. Used as a precursor for JAK inhibitors like baricitinib via Suzuki-Miyaura coupling at position 4 . Less steric hindrance allows regioselective functionalization at position 4 .
  • 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Chlorines at positions 4 and 5. Exhibits higher reactivity at position 4 compared to monochloro analogs but lacks the SEM group, limiting solubility in organic media .
  • 2,4-Dichloro-7-SEM-pyrrolo[2,3-d]pyrimidine : Chlorines at positions 2 and 4. The SEM group improves stability, but the absence of Cl at position 5 reduces electrophilicity at that site compared to the target compound .

Table 1: Chlorination Patterns and Reactivity

Compound Substituents Key Reactivity
Target Compound 2,4,5-Trichloro + SEM High electrophilicity at C4 and C5; SEM enables stability in lithiation
4-Chloro-7-SEM-pyrrolo[2,3-d]pyrimidine 4-Cl + SEM Selective reactivity at C4 for amination/coupling
4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 4,5-Cl Reactive at C4 but poor solubility due to lack of SEM

Protecting Group Modifications

  • 7-Methyl Analogs (e.g., 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) : Methyl groups are less bulky than SEM, reducing steric protection and increasing susceptibility to oxidation .
  • 7-Ethyl Analogs (e.g., 2,4-Dichloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine) : Ethyl groups offer intermediate steric protection but lack the silicon-mediated stability of SEM .

Table 2: Protecting Group Impact

Protecting Group Example Compound Stability Under Basic Conditions Solubility in Organic Solvents
SEM Target Compound High Excellent
Methyl 4-Chloro-7-methyl-pyrrolo[2,3-d]pyrimidine Moderate Moderate
Ethyl 2,4-Dichloro-7-ethyl-pyrrolo[2,3-d]pyrimidine Low Good

Amination and Cross-Coupling

  • The target compound’s C4 and C5 positions are primed for nucleophilic substitution. In contrast, 4-chloro-7-SEM-pyrrolo[2,3-d]pyrimidine reacts selectively at C4 with amines (e.g., to form baricitinib precursors) .
  • 5-Bromo-2-methyl-pyrrolo[2,3-d]pyrimidine () undergoes Suzuki coupling at C5, whereas the target’s C5 chlorine may require Pd-catalyzed displacement for similar transformations .

Directed Lithiation

  • The SEM group in the target compound enables directed lithiation at C6 using LDA, followed by deuteration or cyclohexenylboronic acid coupling . In contrast, methyl-protected analogs (e.g., 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine) show reduced regioselectivity due to weaker steric guidance .

Biological Activity

2,4,5-Trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound belonging to the class of pyrrolopyrimidines. It is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound’s biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1313036-72-4
  • Molecular Formula : C12H16Cl3N3OSi
  • Molar Mass : 335.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the trimethylsilyl group enhances its lipophilicity, which may facilitate better membrane permeability and target interaction. The chlorinated pyrimidine structure is known for its ability to inhibit specific biochemical pathways by binding to the active sites of enzymes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolopyrimidine derivatives can induce apoptosis in cancer cells by disrupting tubulin polymerization and arresting the cell cycle at the G2/M phase .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The mechanism involves competitive inhibition where the compound binds to the active site of target enzymes, thereby preventing substrate access. This property is essential in developing drugs aimed at diseases characterized by overactive enzymes.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of pyrrolopyrimidines could inhibit cell proliferation in various cancer cell lines, including HL-60 and others. The inhibition was dose-dependent and correlated with increased apoptosis rates .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the pyrrolopyrimidine structure significantly affect biological activity. Substituents at specific positions on the aromatic rings were found to enhance or diminish anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,4,5-TrichloropyrimidineStructurePrecursor with similar reactivity but reduced potency
2-(Trimethylsilyl)ethoxymethyl chlorideStructureUsed in synthesis; lacks direct biological activity
RuxolitinibStructureJAK inhibitor; shows similar mechanism of action

Q & A

Q. What are the key synthetic strategies for preparing 2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach includes:

  • Core construction : Building the pyrrolo-pyrimidine scaffold via cyclization of appropriately substituted precursors, such as coupling ethyl 2-cyanoacetate with halogenated intermediates .
  • Chlorination : Introducing chlorine atoms at the 2,4,5-positions using reagents like POCl₃ or PCl₅ under controlled conditions .
  • SEM protection : Installing the 7-((2-(trimethylsilyl)ethoxy)methyl) (SEM) group via alkylation with SEM-Cl in the presence of a base (e.g., NaH) to protect the pyrrole nitrogen .
    Critical parameters include reaction temperature, solvent choice (e.g., DMF for SEM protection), and purification via column chromatography .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and SEM group integrity. For example, SEM-protected compounds show characteristic trimethylsilyl (δ ~0.1 ppm) and methyleneoxy signals (δ ~3.5–5.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peaks matching theoretical values) .
  • HPLC : Assesses purity (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and predict reactivity of this compound?

Advanced methods like reaction path searching (e.g., ICReDD’s quantum chemical calculations) model reaction mechanisms and identify intermediates. For example:

  • Transition-state analysis : Predicts energy barriers for chlorination or SEM group installation .
  • Retrosynthetic planning : AI-driven platforms (e.g., Reaxys/Pistachio databases) propose alternative routes using analogous pyrrolo-pyrimidine syntheses as templates .
  • Solvent optimization : COSMO-RS simulations predict solvent effects on reaction yields .

Q. How do structural modifications (e.g., SEM group, chloro-substituents) influence biological activity?

  • SEM group : Enhances solubility and metabolic stability by shielding the pyrrole nitrogen from oxidative degradation. Comparative studies show SEM-protected analogs exhibit prolonged half-lives in vitro .
  • Chlorine substituents : Positional effects are critical. For example, 4-chloro derivatives often inhibit kinases (e.g., EGFR, VEGFR2), while 2,5-dichloro analogs may alter binding specificity .
  • Structure-activity relationship (SAR) : Use parallel synthesis to generate analogs (e.g., replacing SEM with other protecting groups) and assay kinase inhibition profiles .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting kinase inhibition potencies)?

  • Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysates) and buffer conditions (pH, ATP concentrations) .
  • Off-target profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify selectivity outliers .
  • Structural validation : Confirm compound integrity via X-ray crystallography (if feasible) or 2D NMR to rule out degradation or isomerization .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Process intensification : Replace batch reactions with flow chemistry for chlorination steps to improve heat transfer and safety .
  • SEM group stability : Monitor SEM deprotection under acidic conditions (e.g., TFA) during scale-up to avoid byproduct formation .
  • Purification : Transition from column chromatography to recrystallization or centrifugal partitioning chromatography (CPC) for higher throughput .

Q. Methodological Notes

  • Synthetic protocols should prioritize reproducibility: Document exact equivalents, reaction times, and quenching methods .
  • Data reporting must include error margins (e.g., IC₅₀ values ± SEM) and statistical significance (p < 0.05) in biological assays .
  • Ethical considerations : Adhere to institutional guidelines for handling chlorinated compounds, which may pose toxicity risks .

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